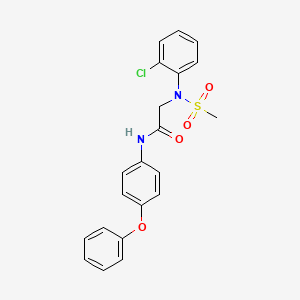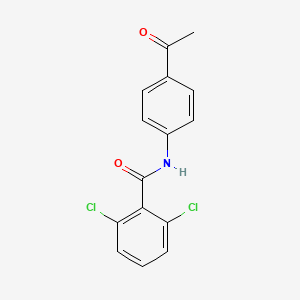
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as CLP257, has been shown to have promising results in preclinical studies for the treatment of neurological disorders, such as chronic pain, epilepsy, and multiple sclerosis.
Mecanismo De Acción
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide acts as a positive allosteric modulator of the glycine receptor, which is an inhibitory neurotransmitter receptor in the central nervous system. By enhancing the activity of this receptor, this compound can increase the effectiveness of inhibitory neurotransmission, which can lead to anticonvulsant, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on the glycine receptor, this compound has also been shown to have effects on other neurotransmitter systems. For example, this compound has been shown to enhance the activity of the GABA receptor, which is another inhibitory neurotransmitter receptor. Additionally, this compound has been shown to reduce the activity of the NMDA receptor, which is an excitatory neurotransmitter receptor. These effects on multiple neurotransmitter systems may contribute to the broad range of therapeutic effects observed with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is that it has shown promising results in preclinical studies for multiple neurological disorders, suggesting that it may have broad therapeutic potential. Additionally, this compound has been shown to be well-tolerated in animal studies, with few adverse effects reported.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential for optimization and development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One direction is to further investigate its effects on different neurotransmitter systems and their contributions to its therapeutic effects. Another direction is to optimize the synthesis of this compound to improve its potency and selectivity. Additionally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans and its potential as a therapeutic agent for neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been the subject of numerous preclinical studies for its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to have anticonvulsant effects in a rat model of epilepsy. Another study published in the European Journal of Neuroscience demonstrated that this compound had analgesic effects in a mouse model of chronic pain. Additionally, this compound has been shown to have neuroprotective effects in a rat model of multiple sclerosis.
Propiedades
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(20-10-6-5-9-19(20)22)15-21(25)23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWVRUIFLIJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3737550.png)
![dimethyl {3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3737554.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3737558.png)
![2-imino-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3737559.png)

![N-(4-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3737590.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3737597.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737598.png)
![dimethyl 5-{[3-(dimethylamino)benzoyl]amino}isophthalate](/img/structure/B3737604.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3737609.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3737616.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3737618.png)
![methyl 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3737623.png)
